

# Application Notes and Protocols: (S)-Morpholine-2-carboxylic Acid in Medicinal Chemistry

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## Compound of Interest

Compound Name: (S)-Morpholine-2-carboxylic acid

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## Introduction

**(S)-Morpholine-2-carboxylic acid** is a chiral, constrained  $\alpha$ -amino acid analogue that has garnered significant interest in medicinal chemistry. Its rigid morpholine ring system introduces conformational constraints into peptide and small molecule structures, a strategy often employed to enhance biological activity, metabolic stability, and cell permeability. The incorporation of such non-natural amino acids can lead to peptidomimetics with improved pharmacological profiles, making them attractive candidates for drug discovery programs.[\[1\]](#)[\[2\]](#)

One prominent area where constrained amino acid mimics are utilized is in the development of SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. These molecules are designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells, leading to resistance to apoptosis.[\[3\]](#)[\[4\]](#)[\[5\]](#) By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of endogenous SMAC, these compounds can restore the natural apoptotic process in malignant cells.

This document provides an overview of the application of the **(S)-morpholine-2-carboxylic acid** scaffold in medicinal chemistry, with a focus on its potential role in the design of IAP inhibitors.

## Application: IAP Antagonists (SMAC Mimetics)

The morpholine scaffold is a key feature in numerous approved and experimental drugs due to its favorable physicochemical and metabolic properties.[\[6\]](#)[\[7\]](#)[\[8\]](#) In the context of IAP antagonists, incorporating constrained residues like **(S)-morpholine-2-carboxylic acid** can lead to potent and selective binders to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, particularly XIAP, cIAP1, and cIAP2.[\[9\]](#)[\[10\]](#)

A notable example of a potent, orally bioavailable SMAC mimetic is Xevinapant (AT-406/Debio 1143). While its core is a diazocene, the principles of its design are highly relevant to the application of constrained amino acids like **(S)-morpholine-2-carboxylic acid**.[\[11\]](#)[\[12\]](#)[\[13\]](#) Xevinapant has demonstrated significant antitumor activity in preclinical and clinical studies.[\[14\]](#)

## Quantitative Data of Representative IAP Inhibitors

The following table summarizes the binding affinities and cellular potencies of representative IAP inhibitors, illustrating the high potency that can be achieved with SMAC mimetics.

Compound	Target	Binding Affinity (Ki, nM)	Cell Line	IC50 (nM)	Reference
Xevinapant (AT-406)	XIAP	66.4	MDA-MB-231 (Breast Cancer)	144	<a href="#">[9]</a> <a href="#">[10]</a>
cIAP1	1.9	SK-OV-3 (Ovarian Cancer)	142	<a href="#">[9]</a> <a href="#">[10]</a>	
cIAP2	5.1	-	-	<a href="#">[9]</a>	
LCL161	XIAP	35	Ba/F3-FLT3- ITD	~500	<a href="#">[15]</a>
cIAP1	0.4	MOLM13- luc+	~4000	<a href="#">[15]</a>	
-	-	CCRF-CEM (T-cell ALL)	250	<a href="#">[15]</a>	
-	-	Karpas-299 (Anaplastic Large Cell Lymphoma)	1600	<a href="#">[15]</a>	
-	-	Hep3B (Hepatocellul ar Carcinoma)	10,230	<a href="#">[16]</a>	
-	-	PLC5 (Hepatocellul ar Carcinoma)	19,000	<a href="#">[16]</a>	

## Experimental Protocols

# General Synthesis of a Peptidomimetic IAP Inhibitor Incorporating a Constrained Amino Acid

This protocol describes a general approach for the synthesis of a peptidomimetic IAP inhibitor, which can be adapted for the inclusion of **(S)-morpholine-2-carboxylic acid** or other constrained amino acids at the P2 position.[\[5\]](#)

## Materials:

- Protected **(S)-morpholine-2-carboxylic acid** (e.g., Boc- or Fmoc-protected)
- Other required protected amino acids
- Coupling reagents (e.g., EDC, HOBr, HATU)
- Bases (e.g., N-methylmorpholine (NMM), DIPEA)
- Solvents (e.g., DMF, DCM, MeOH)
- Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)
- Purification supplies (e.g., silica gel for chromatography, HPLC system)

## Procedure:

- Esterification of the C-terminal Amino Acid: The C-terminal amino acid is esterified, for example, by reacting with methanolic HCl.
- Peptide Coupling: The protected **(S)-morpholine-2-carboxylic acid** is coupled to the C-terminal amino acid ester using standard peptide coupling conditions (e.g., EDC, HOBr, NMM in DMF).
- Deprotection: The N-terminal protecting group (e.g., Boc) is removed using an appropriate deprotection agent (e.g., TFA in DCM).
- Further Coupling: The next amino acid in the sequence is coupled to the deprotected amine.

- Repeat Steps 3 and 4: Steps 3 and 4 are repeated until the desired peptide sequence is assembled.
- Final Deprotection: All protecting groups are removed.
- Purification: The final compound is purified by chromatography (e.g., flash chromatography or preparative HPLC).

## Cell Proliferation Assay (WST-8 Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a synthesized IAP inhibitor in a cancer cell line.[\[14\]](#)

### Materials:

- Cancer cell line (e.g., MDA-MB-231)
- Cell culture medium and supplements
- Synthesized IAP inhibitor
- WST-8 reagent
- 96-well plates
- Plate reader

### Procedure:

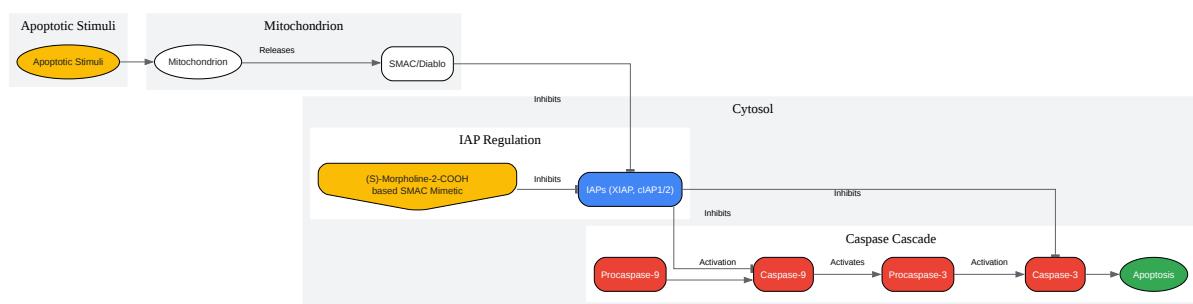
- Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 3-4 x 10<sup>3</sup> cells/well) and incubate overnight.
- Compound Treatment: Treat the cells with various concentrations of the IAP inhibitor and incubate for a specified period (e.g., 4 days).
- WST-8 Addition: Add WST-8 reagent to each well and incubate for 2-3 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader.

- IC50 Calculation: Calculate the IC50 value by comparing the absorbance of treated cells with untreated cells.

## Visualizations

### IAP Signaling Pathway and Mechanism of SMAC Mimetics

The following diagram illustrates the intrinsic apoptotic pathway and the mechanism of action of SMAC mimetics like Xevinapant. In healthy cells, IAPs inhibit caspases, preventing apoptosis. [17][18][19] In cancer cells, where IAPs are often overexpressed, this inhibition is a key survival mechanism.[1] SMAC mimetics bind to IAPs, preventing them from inhibiting caspases and thereby promoting apoptosis.[2][20]

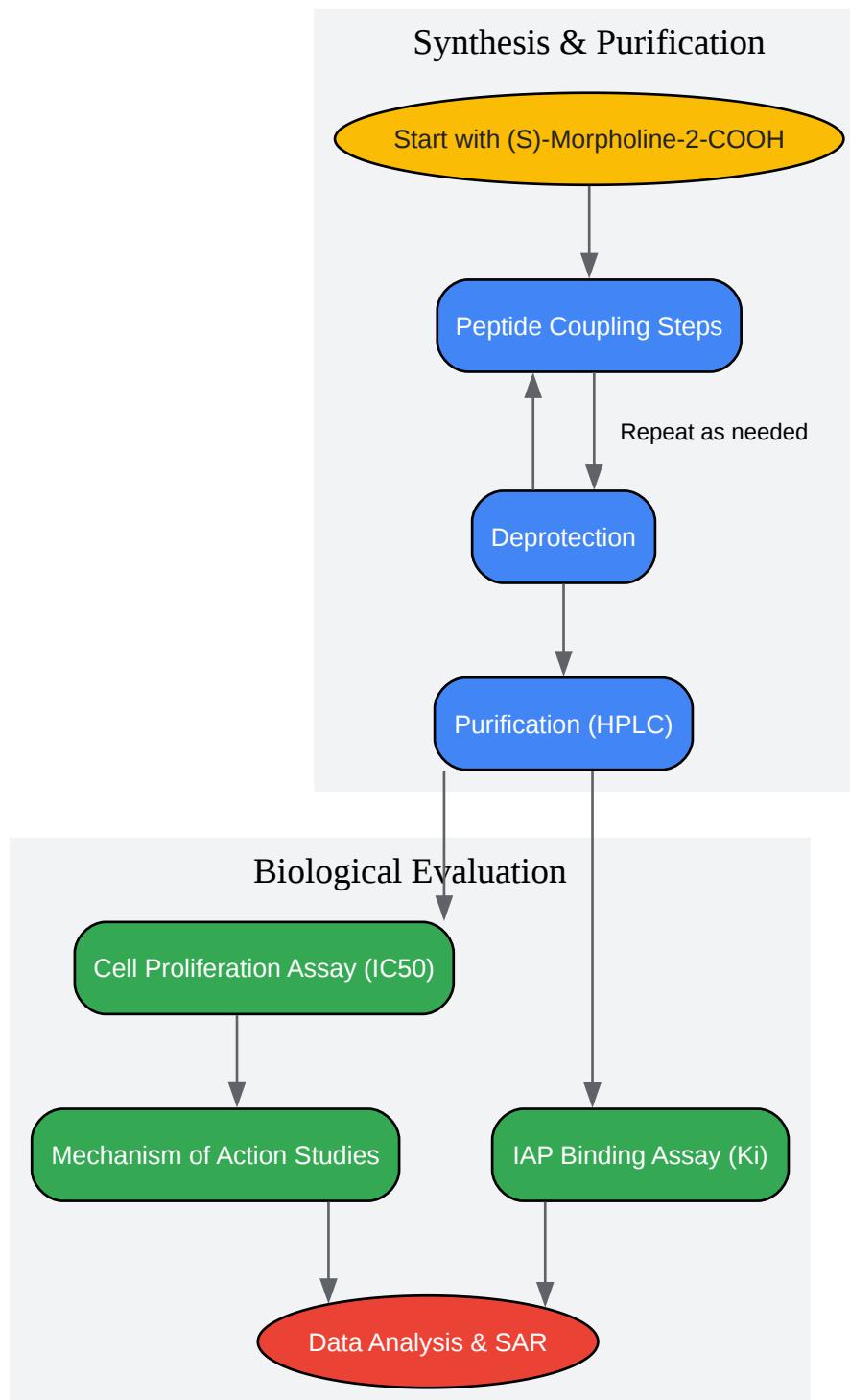


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Caption: IAP signaling pathway and the role of SMAC mimetics.

## Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of a novel IAP inhibitor based on the **(S)-morpholine-2-carboxylic acid** scaffold.



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Caption: Workflow for IAP inhibitor synthesis and evaluation.

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